molecular formula C20H24ClN3OS2 B2397853 N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1323529-45-8

N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2397853
CAS RN: 1323529-45-8
M. Wt: 422
InChI Key: JLDITWJBMSZITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The compounds synthesized in the study mentioned above were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Additionally, they can form micelleplexes with DNA through electrostatic interactions. These polymer nanocarriers hold promise for targeted drug delivery systems .

Gene Delivery

PDMAEMA and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. PDMAEMA-based polymers are commonly used for gene delivery. Their ability to interact with mucosal gel layers makes them suitable for ocular drug delivery systems and anticancer therapy .

Anticancer Properties

The drug-loaded micelles containing quercetin demonstrate potential anticancer activity. By delivering quercetin specifically to cancer cells, these micelles could enhance therapeutic outcomes while minimizing side effects. The combination of drug delivery and gene delivery properties makes them multifunctional in cancer therapy .

Metabolic Activity Modulation

PDMAEMA-based polymers have been studied for their effects on cellular metabolic activity. By controlling the release of bioactive compounds, these polymers can modulate cellular responses, making them valuable in tissue engineering and regenerative medicine .

Anti-Inflammatory and Analgesic Activity

The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. While this specific compound hasn’t been directly studied for these effects, its structural similarity suggests potential in this area .

Biocompatible Nanocarriers

The amphiphilic copolymer MPEG-b-(PC-g-PDMAEMA) is biocompatible and biodegradable. Its finely tuned composition and properties make it suitable for various biomedical applications, including drug delivery and gene therapy .

These applications highlight the versatility and potential impact of N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride in scientific research. Keep in mind that ongoing studies may reveal additional uses for this compound in the future! 🌟

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, similar compounds have been evaluated for anti-inflammatory activity . They demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Safety and Hazards

This compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information for this compound is not provided in the search results.

Future Directions

The synthesis of nitrogen-containing fused heterocyclic small molecules is attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . These molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules . Therefore, the synthesis of such compounds, including “N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride”, may pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2.ClH/c1-14-8-10-15(11-9-14)19(24)23(13-12-22(2)3)20-21-18-16(25-4)6-5-7-17(18)26-20;/h5-11H,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDITWJBMSZITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.